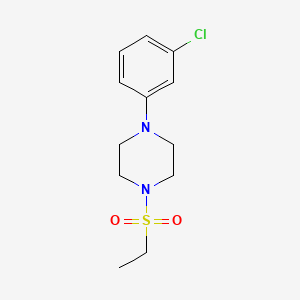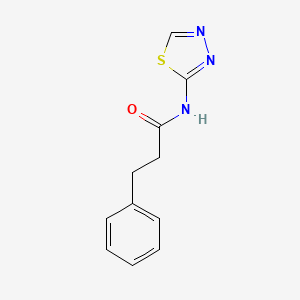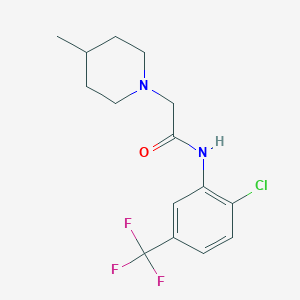![molecular formula C11H12N2O5 B5703038 METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE](/img/structure/B5703038.png)
METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE is an organic compound with a complex structure that includes a nitrophenyl group, an acyl group, and an amino acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE typically involves the acylation of an amino acid ester with a nitrophenyl acyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The acyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, bases like triethylamine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acyl and ester groups can undergo hydrolysis and other transformations. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-(2-NITROPHENYL)ACETATE
- METHYL 2-(4-NITROPHENOXY)ACETATE
- METHYL 2-(2-CHLOROPHENYL)ACETATE
Uniqueness
METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNLDWNLZMQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)



![3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B5703019.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate](/img/structure/B5703049.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)
